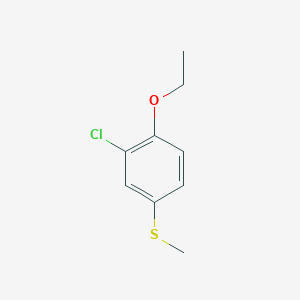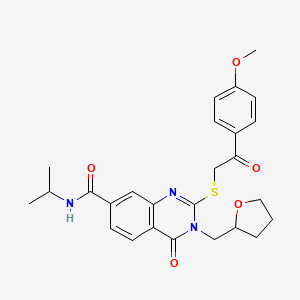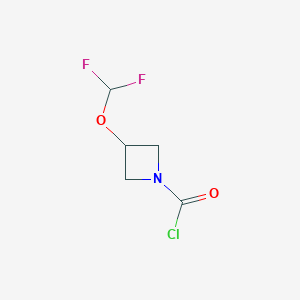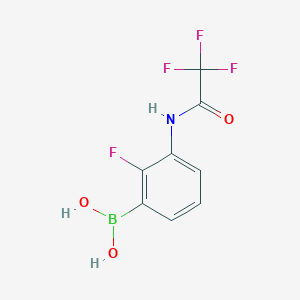![molecular formula C25H19FN2O2S B2763441 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-42-3](/img/no-structure.png)
3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN2O2S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Larvicidal Applications
Pyrimidine derivatives have been synthesized and evaluated for their biological activities, including larvicidal activity against specific larvae. For instance, a study by Gorle et al. (2016) synthesized a series of fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives. These compounds demonstrated significant larvicidal activity, suggesting potential applications in pest control and agricultural protection (Gorle et al., 2016).
Urease Inhibition for Medical Applications
Another research direction involves the synthesis of pyrimidine derivatives for urease inhibition, which is relevant for medical applications such as treating urease-related infections. A study by Rauf et al. (2010) presented the synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, demonstrating varying levels of urease inhibitory activity. This indicates the potential use of such compounds in developing treatments for diseases caused by urease-producing pathogens (Rauf et al., 2010).
Herbicidal Activities
Furthermore, pyrimidine derivatives have been explored for their herbicidal activities. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds that exhibited good herbicidal activities against Brassica napus. This suggests the agricultural application of pyrimidine derivatives in controlling weed growth (Huazheng, 2013).
Antagonistic Activity for Hormone-Dependent Diseases
Research has also led to the discovery of non-peptide antagonists for hormone receptors. For example, Sasaki et al. (2003) reported the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent and orally bioavailable non-peptide antagonists for the human luteinizing hormone-releasing hormone receptor, indicating potential therapeutic applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine core followed by the introduction of the 3-fluoro-4-methylphenyl and 2-methylbenzyl groups.", "Starting Materials": [ "2-Amino-4-fluorobenzonitrile", "2-Methylbenzaldehyde", "2-Aminothiophenol", "Methyl acetoacetate", "Benzyl bromide", "Sodium hydride", "Acetic acid", "Ethanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-methylbenzyl)benzothiophene", "a. React 2-Methylbenzaldehyde with 2-Aminothiophenol in ethanol to form 2-(2-methylphenyl)benzothiazole.", "b. React 2-(2-methylphenyl)benzothiazole with benzyl bromide and sodium hydride in DMF to form 2-(2-methylbenzyl)benzothiazole.", "c. Cyclize 2-(2-methylbenzyl)benzothiazole with acetic acid and acetic anhydride to form 2-(2-methylbenzyl)benzothiophene.", "Step 2: Synthesis of 3-(3-fluoro-4-methylphenyl)benzothiophene", "a. React 2-Amino-4-fluorobenzonitrile with methyl acetoacetate and sodium ethoxide in ethanol to form 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.", "b. React 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester with sodium hydride and 2-(2-methylbenzyl)benzothiophene in DMF to form 3-(3-fluoro-4-methylphenyl)benzothiophene.", "Step 3: Synthesis of 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. React 3-(3-fluoro-4-methylphenyl)benzothiophene with chloroform and sodium hydroxide in ethanol to form 3-(3-fluoro-4-methylphenyl)-2-chlorobenzothiophene.", "b. React 3-(3-fluoro-4-methylphenyl)-2-chlorobenzothiophene with sodium bicarbonate and 2-Aminothiophenol in ethanol to form 3-(3-fluoro-4-methylphenyl)-1-(2-thienyl)benzo[b]thiophene.", "c. React 3-(3-fluoro-4-methylphenyl)-1-(2-thienyl)benzo[b]thiophene with acetic anhydride and acetic acid to form 3-(3-fluoro-4-methylphenyl)-1-(2-thienyl)benzo[b]thiophene-2,4(1H,3H)-dione.", "d. React 3-(3-fluoro-4-methylphenyl)-1-(2-thienyl)benzo[b]thiophene-2,4(1H,3H)-dione with 3-(3-fluoro-4-methylphenyl)benzothiophene in the presence of sodium hydroxide in ethanol to form 3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS RN |
893787-42-3 |
Product Name |
3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C25H19FN2O2S |
Molecular Weight |
430.5 |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN2O2S/c1-15-7-3-4-8-17(15)14-27-22-19-9-5-6-10-21(19)31-23(22)24(29)28(25(27)30)18-12-11-16(2)20(26)13-18/h3-13H,14H2,1-2H3 |
InChI Key |
JQEMHPRMWHSRAK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5C)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2763359.png)
![2-[1-(2-Methoxyethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2763360.png)
![1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2763362.png)

![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2763366.png)




![N-[2-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2763374.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2763376.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2763380.png)
![4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2763381.png)